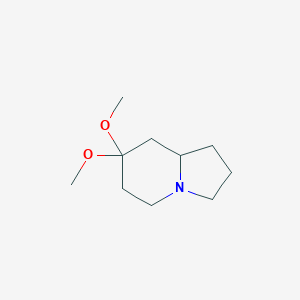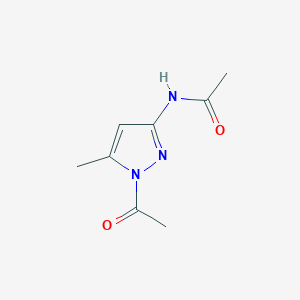![molecular formula C23H39N3O2S B12916366 N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate is a complex organic compound that combines the properties of quaternary ammonium salts and benzo[d][1,2,3]thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the quaternary ammonium salt, N-Butyl-N,N-dimethyldecan-1-aminium, through the reaction of N,N-dimethyldecan-1-amine with butyl bromide under reflux conditions. The benzo[d][1,2,3]thiadiazole-7-carboxylate moiety is synthesized separately through a series of reactions starting from 2-aminobenzenethiol and chloroacetic acid, followed by cyclization and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,2,3]thiadiazole moiety.
Reduction: Reduced forms of the benzo[d][1,2,3]thiadiazole ring.
Substitution: Substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its biocidal properties.
Wirkmechanismus
The mechanism of action of N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. The benzo[d][1,2,3]thiadiazole moiety may also interfere with microbial metabolic pathways, enhancing the compound’s antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Decyl-N,N-dimethyldecan-1-aminium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound used in disinfectants and sanitizers.
Uniqueness
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate is unique due to the presence of the benzo[d][1,2,3]thiadiazole moiety, which may confer additional antimicrobial properties and potential therapeutic applications compared to other quaternary ammonium compounds.
Eigenschaften
Molekularformel |
C23H39N3O2S |
|---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
1,2,3-benzothiadiazole-7-carboxylate;butyl-decyl-dimethylazanium |
InChI |
InChI=1S/C16H36N.C7H4N2O2S/c1-5-7-9-10-11-12-13-14-16-17(3,4)15-8-6-2;10-7(11)4-2-1-3-5-6(4)12-9-8-5/h5-16H2,1-4H3;1-3H,(H,10,11)/q+1;/p-1 |
InChI-Schlüssel |
MQWMKAMZGZBMJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCC.C1=CC(=C2C(=C1)N=NS2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)






![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)


![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
